2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole
Description
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole family, a heterocyclic scaffold renowned for its diverse pharmacological and material science applications. The structure features a 1,3,4-oxadiazole core substituted at position 2 with a (4-chlorophenyl)methyl sulfanyl group and at position 5 with a phenyl group. This substitution pattern confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMRGBGBXKZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of thiosemicarbazides. One common method is the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides, which consistently outperforms analogous semicarbazide cyclizations . Another approach involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch and continuous flow processes, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or chlorophenyl rings.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . Additionally, it can interfere with signaling pathways such as the NF-kB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The 1,3,4-oxadiazole core is common among analogs, but substituent variations at positions 2 and 5 significantly alter properties:
- Dihedral Angles: X-ray studies on 2-amino-5-phenyl-1,3,4-oxadiazole reveal a phenyl ring inclination of 12.6° relative to the oxadiazole plane, suggesting moderate conjugation .
- Electron-Donating/Withdrawing Effects: The (4-chlorophenyl)methyl sulfanyl group introduces a sulfur atom, which is less electronegative than oxygen but more polarizable than nitrogen in amino-substituted analogs (e.g., 2-amino-5-phenyl derivatives). This could enhance hydrophobic interactions in biological systems compared to sulfonyl or amino groups .
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Exhibited 98.74% growth inhibition (GP) against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M. The 4-fluorophenyl group likely enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition .
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (4c) : Demonstrated strong binding to the estrogen receptor (PDB: 3ERT), critical for anti-breast cancer activity. The bromo and nitro groups may facilitate π-π stacking and hydrogen bonding .
- Target Compound : The sulfanyl group’s lipophilicity may improve blood-brain barrier penetration, but specific anticancer data are pending.
Antimicrobial and Antioxidant Activity
- 2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole (6j) : Showed potent antibacterial activity due to the tosyl group’s electron-withdrawing nature, enhancing membrane disruption. Antioxidant activity via DPPH scavenging was moderate .
- Target Compound : The sulfanyl group’s reduced electronegativity compared to sulfonyl may lower antibacterial efficacy but improve radical scavenging.
Anticonvulsant and Anti-inflammatory Activity
Tabulated Comparison of Key Derivatives
Biological Activity
2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole scaffold is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a sulfanyl moiety, which contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, a study demonstrated that various 1,3,4-oxadiazole derivatives exhibited significant cytotoxic effects against several cancer cell lines. The compound in focus showed promising results with IC50 values ranging from 1.82 to 5.55 µM against HepG-2 cells, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 1.82 - 5.55 | Induction of apoptosis via ROS accumulation |
| MCF-7 | Not specified | Potential modulation of EGFR activity |
The mechanism by which this compound exerts its anticancer effects involves the induction of oxidative stress and apoptosis in cancer cells. It has been shown to increase reactive oxygen species (ROS) levels within cells, leading to mitochondrial dysfunction and subsequent cell death . Additionally, molecular docking studies suggest that the compound may interact with specific targets such as epidermal growth factor receptors (EGFR), enhancing its efficacy against certain cancer types .
Anti-inflammatory Activity
Research into the anti-inflammatory properties of oxadiazoles has also yielded positive results. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study indicated that derivatives of oxadiazoles could selectively inhibit COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition Activity
| Compound | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| This compound | Low | Moderate |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been explored in various studies. The compound demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy in HepG-2 Cells
A recent study evaluated the anticancer efficacy of this compound in HepG-2 cells. The results showed that treatment with this compound led to significant apoptosis characterized by increased ROS levels and activation of caspases. The findings support further investigation into this compound as a potential therapeutic agent for liver cancer .
Case Study 2: Selective COX Inhibition
In another study focusing on inflammatory responses, researchers assessed the selective inhibition of COX enzymes by various oxadiazole derivatives. The results indicated that certain modifications to the oxadiazole structure enhanced selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Q & A
Q. What are the common synthetic routes for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole?
The compound is typically synthesized via cyclization of thiosemicarbazide precursors. A standard method involves reacting 4-chlorobenzyl mercaptan with a preformed 5-phenyl-1,3,4-oxadiazole-2-thiol intermediate under acidic or basic conditions. Cyclization can be facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or using microwave-assisted synthesis to improve yield and regioselectivity .
Q. How is the purity and structural identity of this compound validated in academic research?
Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, while structural confirmation relies on spectroscopic techniques:
Q. What are the primary pharmacological activities reported for this compound?
Derivatives of 1,3,4-oxadiazole, including this compound, exhibit anticancer and antifungal activities. For example, structural analogs have shown apoptosis induction in breast cancer cells via caspase-3 activation and mitochondrial membrane disruption . Antifungal activity against Candida albicans is attributed to membrane permeability alteration .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity?
- Chlorophenyl Group : The 4-chloro substituent enhances lipophilicity, improving membrane penetration. Substitution at the para position maximizes steric compatibility with hydrophobic enzyme pockets .
- Sulfanyl Linker : Oxidation to sulfone (-SO₂-) increases electrophilicity, potentially enhancing binding to cysteine residues in target proteins. Comparative studies show sulfone derivatives exhibit higher antifungal potency but reduced solubility .
- Data Contradictions : Anticancer activity varies between in vitro and in vivo models due to metabolic stability differences. For example, sulfanyl-to-sulfone oxidation in vivo may alter efficacy .
Q. What computational methods are used to predict ADMET properties and target interactions?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., tubulin for anticancer activity). The chlorophenyl group shows π-π stacking with Phe residues in tubulin’s active site .
- QSAR Models : 3D-QSAR (Comparative Molecular Field Analysis) correlates substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ≈ 3.5) but potential hepatotoxicity due to sulfanyl metabolism .
Q. How are crystallographic data utilized to resolve conflicting spectral interpretations?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, resolving ambiguities in NMR assignments. For instance, SC-XRD confirmed the planar geometry of the oxadiazole ring and the dihedral angle (~85°) between the chlorophenyl and phenyl groups, which impacts π-conjugation .
Q. What strategies optimize regioselectivity during synthesis?
- Microwave Irradiation : Reduces reaction time from hours to minutes and minimizes side products (e.g., disulfide formation) .
- Protecting Groups : Temporary protection of the sulfanyl group with benzyl chloride prevents unwanted oxidation during cyclization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states .
Q. How do researchers address discrepancies in biological assay data across studies?
- Standardized Protocols : Reproducibility is improved by using identical cell lines (e.g., MCF-7 for breast cancer) and normalizing to reference drugs (e.g., doxorubicin) .
- Metabolic Profiling : LC-MS/MS identifies active metabolites in in vivo studies, reconciling differences between in vitro potency and in vivo efficacy .
Methodological Tables
Table 1: Key Spectral Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 7.2–7.8 ppm (aromatic protons), δ 4.3 ppm (-SCH₂-) | |
| HRMS | [M+H]⁺ m/z 345.0421 (calculated: 345.0423) | |
| SC-XRD | Bond length: C-S (1.78 Å), C-N (1.29 Å) |
Table 2: Comparative Biological Activities of Derivatives
| Derivative | Anticancer IC₅₀ (μM) | Antifungal MIC (μg/mL) |
|---|---|---|
| Parent Compound | 12.4 ± 1.2 | 16.0 ± 2.1 |
| Sulfone Analog | 8.9 ± 0.8 | 8.5 ± 1.4 |
| 4-Nitro Substituent | >50 | 32.0 ± 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
